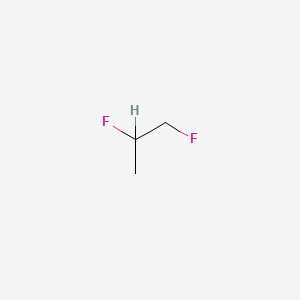

1,2-Difluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2/c1-3(5)2-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHQVNFSKOBBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596885 | |

| Record name | 1,2-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62126-90-3 | |

| Record name | 1,2-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,2-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-difluoropropane. The information is curated to support researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this vicinal difluorinated alkane. This document summarizes key quantitative data in structured tables, outlines general experimental protocols, and presents logical workflows through diagrammatic representations.

Core Chemical and Physical Properties

This compound (CH₃CHFCH₂F) is a fluorinated hydrocarbon with the CAS Registry Number 62126-90-3.[1] Its molecular formula is C₃H₆F₂, and it has a molecular weight of approximately 80.08 g/mol .[1] The presence of two fluorine atoms on adjacent carbons significantly influences its physical and chemical behavior.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆F₂ | [1] |

| Molecular Weight | 80.08 g/mol | [1] |

| CAS Number | 62126-90-3 | [1] |

| Boiling Point | 27.3 °C at 760 mmHg | |

| Density | 0.896 g/cm³ | |

| Flash Point | -31.2 °C | |

| Refractive Index | 1.291 | |

| Melting Point | Data not available | |

| XLogP3-AA | 1.3 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

Solubility

While specific experimental solubility data for this compound in various solvents is limited, general principles for haloalkanes can be applied. Haloalkanes are typically only slightly soluble in water.[2][3][4] This is because energy is required to overcome the dipole-dipole interactions and van der Waals forces between haloalkane molecules and to break the strong hydrogen bonds in water.[2][4] The new attractions formed between haloalkane and water molecules are generally not strong enough to compensate for the energy required to break the existing bonds.[2][4]

Conversely, this compound is expected to be soluble in a range of organic solvents.[2][3][5] This is because the intermolecular forces in both the haloalkane and the organic solvent are of similar types and strengths, allowing for effective mixing.[2][3][5]

Synthesis of this compound

The synthesis of vicinal difluoroalkanes like this compound presents a synthetic challenge. While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general methods for the preparation of vicinal difluoro compounds can be adapted. One common strategy involves the fluorination of an alkene precursor.

General Experimental Protocol: Vicinal Difluorination of Propene

This protocol outlines a plausible, generalized approach for the synthesis of this compound from propene. The specific reagents and conditions would require optimization.

Objective: To synthesize this compound by the vicinal difluorination of propene.

Materials:

-

Propene (gas)

-

A suitable electrophilic fluorinating reagent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) or a two-step procedure involving halofluorination followed by fluoride displacement.

-

An appropriate solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for reactions under an inert atmosphere

-

Purification apparatus (e.g., distillation or chromatography equipment)

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a thermometer is assembled under an inert atmosphere.

-

Reagent Addition: The chosen solvent and the fluorinating agent are added to the flask. The solution is cooled to the desired reaction temperature (this may range from -78 °C to room temperature depending on the reagent).

-

Introduction of Propene: Propene gas is bubbled through the cooled solution at a controlled rate.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC) if applicable.

-

Work-up: Upon completion, the reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Diagram of a General Synthesis Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to H-H and H-F couplings. The methyl (CH₃) protons would appear as a doublet of doublets. The methine (CHF) proton would be a complex multiplet, as would the methylene (CH₂F) protons.

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals, each split by the attached fluorine atoms (C-F coupling).

-

¹⁹F NMR: The fluorine-19 NMR spectrum would exhibit two distinct signals, each appearing as a multiplet due to F-F and F-H couplings. PubChem indicates the existence of a ¹⁹F NMR spectrum for this compound, though the data itself is not provided.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong C-F stretching absorptions, typically in the region of 1000-1200 cm⁻¹. C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS)

In a mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z = 80. The fragmentation pattern would likely involve the loss of HF, as well as cleavage of C-C bonds, leading to characteristic fragment ions.

Diagram of a General Spectroscopic Analysis Workflow:

Caption: General workflow for the spectroscopic analysis of this compound.

Reactivity

Specific reactivity studies on this compound are scarce in the literature. However, the reactivity can be inferred from the general behavior of fluorinated alkanes. The C-F bond is very strong, making fluorinated alkanes generally less reactive than their other halogenated counterparts. Potential reactions could include elimination of HF under strong basic conditions to form fluorinated propenes. The vicinal arrangement of the fluorine atoms may also influence the conformational preferences and reactivity of the molecule.

Safety Information

As a low molecular weight fluorinated hydrocarbon, this compound is expected to be a flammable liquid with a low flash point. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.

References

An In-depth Technical Guide to the Structural Analysis of 1,2-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for the structural analysis of 1,2-difluoropropane. Due to a notable lack of specific experimental data in publicly accessible literature for this compound, this document focuses on the established experimental and computational protocols used for analogous fluorinated alkanes. It outlines the expected conformational landscape of this compound, drawing parallels with related, well-studied molecules. Detailed experimental workflows for microwave spectroscopy, gas electron diffraction, and NMR spectroscopy, alongside computational chemistry approaches, are presented to equip researchers with the necessary framework to conduct a thorough structural investigation of this molecule.

Introduction

This compound is a fluorinated hydrocarbon of interest in the fields of materials science and drug development due to the unique physicochemical properties imparted by vicinal fluorine substitution. The stereoelectronic interactions of the fluorine atoms significantly influence the molecule's conformational preferences, dipole moment, and reactivity. A precise understanding of its three-dimensional structure is paramount for predicting its behavior in larger molecular systems. This guide details the analytical and computational strategies required to elucidate the structural parameters of this compound.

Conformational Isomers of this compound

Rotation around the C1-C2 bond in this compound is expected to give rise to three stable staggered conformers (rotational isomers). By analogy with related small fluorinated alkanes like 1,2-difluoroethane, these conformers are anticipated to be two enantiomeric gauche forms and one anti form. The relative stability of these conformers is governed by a combination of steric and electronic effects, most notably the "gauche effect," where the presence of electronegative fluorine atoms can favor the gauche conformation over the anti.

Below is a diagram illustrating the expected rotational isomers of this compound.

Experimental Protocols for Structural Determination

A combination of gas-phase experimental techniques and computational methods is typically required for a definitive structural determination.

Microwave spectroscopy measures the rotational transitions of a molecule in the gas phase with high resolution, providing highly accurate rotational constants. From these constants, precise molecular geometries can be derived.

Experimental Protocol:

-

Sample Preparation: this compound is introduced into the high-vacuum sample chamber of a microwave spectrometer. The sample is typically cooled to low temperatures using a supersonic jet expansion to simplify the rotational spectrum.

-

Data Acquisition: The sample is irradiated with microwave radiation, and the absorption frequencies corresponding to rotational transitions are recorded. For asymmetric tops like the likely conformers of this compound, a broad frequency range is scanned.

-

Spectral Assignment: The observed transition frequencies are assigned to specific rotational quantum numbers for each conformer present in the gas phase. This process is often guided by initial structural predictions from ab initio calculations.

-

Structural Determination: The rotational constants (A, B, and C) for each conformer are determined by fitting the assigned transitions to a rotational Hamiltonian. By analyzing the rotational constants of various isotopically substituted species, a complete and unambiguous molecular structure (bond lengths and angles) can be determined.

GED is a powerful technique for determining the structure of molecules in the gas phase by analyzing the scattering pattern of a high-energy electron beam interacting with the molecule.[1]

Experimental Protocol:

-

Sample Introduction: A gaseous beam of this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings which is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is used to generate a radial distribution curve. This curve provides information about the internuclear distances within the molecule.

-

Structure Refinement: A molecular model is refined by least-squares fitting of the theoretical scattering intensities to the experimental data to determine bond lengths, bond angles, and torsional angles.[1]

NMR spectroscopy provides information about the chemical environment of nuclei and, through the analysis of coupling constants, can be used to deduce conformational preferences in the liquid phase.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

¹H and ¹⁹F NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹⁹F NMR spectra are acquired. The chemical shifts and coupling constants (J-couplings) are determined.

-

Conformational Analysis: The vicinal coupling constants (³JHH, ³JHF) are particularly sensitive to the dihedral angle between the coupled nuclei. The observed coupling constants are a population-weighted average of the couplings in the individual conformers. By using the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle, the relative populations of the gauche and anti conformers in solution can be estimated.

Computational Chemistry

Ab initio calculations are indispensable for predicting molecular structures, relative energies of conformers, and rotational barriers, and for aiding in the interpretation of experimental data.

Computational Protocol:

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating the C1-C2 dihedral angle to locate all stable conformers.

-

Geometry Optimization: The geometry of each conformer is optimized using a high level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ).[2] This provides theoretical bond lengths, bond angles, and dihedral angles.

-

Energy Calculations: The relative energies of the optimized conformers are calculated to predict their relative populations. The transition states for interconversion between conformers are also located to determine the rotational energy barriers.

-

Spectroscopic Parameter Prediction: Rotational constants, vibrational frequencies, and NMR chemical shifts and coupling constants can be calculated to assist in the analysis of experimental spectra.

The general workflow for a combined experimental and computational structural analysis is depicted below.

References

An In-depth Technical Guide to 1,2-Difluoropropane (CAS Number: 62126-90-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Difluoropropane, a fluorinated hydrocarbon with potential applications in various scientific fields, including as a building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and spectroscopic characterization, alongside detailed experimental protocols and safety information.

Core Concepts and Properties

This compound (C₃H₆F₂) is a halogenated alkane with the CAS registry number 62126-90-3.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2] While the gem-difluoro motif of its isomer, 2,2-difluoropropane, has been more extensively studied as a bioisostere for the carbonyl or gem-dimethyl group, the vicinal difluoro arrangement in this compound offers a unique stereochemical and electronic profile that warrants investigation.[2]

Physicochemical Properties

Quantitative data for this compound is limited and presents some inconsistencies across sources. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₃H₆F₂ | [1] |

| Molecular Weight | 80.08 g/mol | [1][3] |

| Boiling Point | 27.317 °C at 760 mmHg | [4] |

| Density | 0.896 g/cm³ | [4] |

| Flash Point | -31.232 °C | [4] |

| LogP | 1.31390 | [4] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on general fluorination reactions of alkanes or alkenes. One potential method involves the fluorination of propane or a partially halogenated propane precursor.

Hypothetical Experimental Protocol: Fluorination of Propane

Objective: To synthesize this compound via direct fluorination of propane.

Disclaimer: This is a generalized and hypothetical protocol that requires optimization and should be performed with extreme caution due to the hazardous nature of elemental fluorine.

Materials:

-

Propane gas

-

Fluorine gas (diluted with an inert gas, e.g., Nitrogen)

-

Inert reaction vessel (e.g., made of Monel or nickel)

-

Catalyst (e.g., a supported metal fluoride)

-

Gas handling and scrubbing system for unreacted fluorine and HF

-

Cryogenic trap for product collection

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Reactor Setup: Assemble a passivated, inert reaction system equipped with mass flow controllers for precise gas delivery, a heated catalyst bed, and a cooling system. The outlet should be connected to a scrubber containing a reducing agent (e.g., sodium thiosulfate) and a base (e.g., potassium hydroxide) to neutralize unreacted fluorine and hydrogen fluoride.

-

Inerting: Thoroughly purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any traces of oxygen and moisture.

-

Catalyst Activation: If a solid catalyst is used, it may require pre-treatment, such as heating under a flow of inert gas.

-

Reaction: Introduce a controlled flow of propane and diluted fluorine gas into the reactor over the heated catalyst. The molar ratio of propane to fluorine and the reaction temperature are critical parameters to control the extent of fluorination and minimize side reactions like fragmentation.

-

Product Collection: Pass the reactor effluent through a series of cold traps (e.g., cooled with dry ice/acetone and liquid nitrogen) to condense the fluorinated products.

-

Purification: The crude product, which will likely be a mixture of mono-, di-, and polyfluorinated propanes, can be purified by fractional distillation.

-

Analysis: The purified fractions should be analyzed by GC-MS to identify and quantify this compound.

Spectroscopic Data

Detailed and verified spectroscopic data for this compound is scarce in the public domain. The following represents expected spectral characteristics based on its structure and data from related fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center and H-F coupling. The methyl protons would appear as a doublet of doublets. The methylene protons would be diastereotopic and show complex splitting patterns. The methine proton would also exhibit complex multiplicity due to coupling with adjacent protons and fluorine atoms.

-

¹³C NMR: The carbon spectrum would show three distinct signals, each split by the attached fluorine atoms (C-F coupling). The carbon bonded to two fluorine atoms would show a triplet, while the carbon bonded to one fluorine would show a doublet.

-

¹⁹F NMR: The fluorine NMR would likely show two distinct signals, each with complex splitting due to coupling with each other and with nearby protons.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong C-H stretching vibrations around 2900-3000 cm⁻¹ and prominent C-F stretching absorptions in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 80. The fragmentation pattern would likely involve the loss of HF, as well as cleavage of C-C bonds, leading to characteristic fragment ions.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic properties.[2] The 1,2-difluoropropyl moiety, while less explored than its gem-difluoro counterpart, can be considered as a potential bioisosteric replacement for various functional groups.

Bioisosteric Replacement and Rationale

The 1,2-difluoropropyl group could serve as a bioisostere for a hydroxyl group or a thiol group, potentially improving metabolic stability by blocking sites of oxidation. Its introduction can also alter the local electronic environment and conformational preferences of a molecule, which may lead to enhanced binding affinity to a biological target.

Safety and Handling

This compound is expected to be a flammable liquid or gas.[4] Handling should be performed in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Due to its volatility and flammability, storage in a tightly sealed container in a cool, dry, and well-ventilated place is recommended.

Conclusion

This compound is a fluorinated hydrocarbon with potential as a building block in organic synthesis and medicinal chemistry. However, a significant lack of comprehensive and verified data on its properties, synthesis, and applications currently limits its widespread use. Further research is needed to fully characterize this compound and explore its utility for researchers, scientists, and drug development professionals. The information presented in this guide is based on available data and theoretical considerations and should be used as a starting point for further investigation.

References

An In-depth Technical Guide to the Properties and Isomers of C3H6F2

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to modulate physicochemical and biological properties. The molecular formula C3H6F2 represents a fascinating case study in the nuanced effects of isomeric substitution. This technical guide provides a comprehensive overview of the four constitutional isomers of difluoropropane, detailing their physical properties, synthesis, and spectroscopic characteristics to aid in their strategic application.

Constitutional Isomers of C3H6F2

There are four constitutional isomers of difluoropropane, each exhibiting distinct properties due to the different placement of the two fluorine atoms on the three-carbon chain.

| Isomer Name | IUPAC Name | Structure |

| 1,1-Difluoropropane | 1,1-difluoropropane | CH3CH2CHF2 |

| 1,2-Difluoropropane | This compound | CH3CHFCH2F |

| 1,3-Difluoropropane | 1,3-difluoropropane | FCH2CH2CH2F |

| 2,2-Difluoropropane | 2,2-difluoropropane | CH3CF2CH3 |

Physicochemical Properties

The positioning of the electronegative fluorine atoms significantly influences the polarity, intermolecular forces, and, consequently, the physical properties of the C3H6F2 isomers. The following table summarizes key quantitative data for each isomer.

| Property | 1,1-Difluoropropane | This compound | 1,3-Difluoropropane | 2,2-Difluoropropane |

| CAS Number | 430-61-5 | 62126-90-3 | 462-39-5 | 420-45-1 |

| Molecular Weight ( g/mol ) | 80.08 | 80.08 | 80.08 | 80.08 |

| Boiling Point (°C) | 8[1] | 27.3 | 40-42[2][3] | -1[4][5] |

| Melting Point (°C) | -104.8 (estimate)[6] | N/A | -135.2[7] or -104.8 (estimate)[2][3] | -104.8[4] |

| Density (g/cm³) | 0.896 | N/A | 1.005[2][3] | 0.92[4] |

| Refractive Index | 1.29[8] | N/A | 1.321[2][3] | 1.288[5] |

Synthesis of Difluoropropane Isomers

The synthesis of difluoropropane isomers can be achieved through various fluorination strategies, often starting from corresponding diols or dihalopropanes.

General Synthetic Approaches

-

Halogen Exchange (Swarts Reaction): This is a common method for preparing alkyl fluorides, involving the treatment of an alkyl chloride or bromide with a metal fluoride, such as antimony trifluoride (SbF₃), often with a catalyst. This is a particularly effective route for geminal difluorides like 2,2-difluoropropane from 2,2-dichloropropane.

-

Deoxofluorination: Aldehydes and ketones can be converted to geminal difluorides using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For example, propanal can be a precursor to 1,1-difluoropropane.

-

Fluorination of Alcohols: Alcohols can be converted to alkyl fluorides using various reagents. For vicinal and isolated difluorides, starting from the corresponding diols is a viable strategy.

-

Electrophilic Fluorination of Alkenes: Reagents like Selectfluor® can be used to add fluorine across a double bond, providing a route to vicinal difluorides from alkenes like propene.[9][10]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoropropane via Swarts Reaction

This protocol describes the synthesis of 2,2-difluoropropane from 2,2-dichloropropane.

-

Materials: 2,2-dichloropropane, antimony trifluoride (SbF₃), and a catalytic amount of antimony pentachloride (SbCl₅).

-

Procedure:

-

In a reaction flask equipped with a reflux condenser and a distillation setup, combine antimony trifluoride and a catalytic amount of antimony pentachloride.

-

Slowly add 2,2-dichloropropane to the flask.

-

Gently heat the mixture to initiate the halogen exchange reaction.

-

The low-boiling 2,2-difluoropropane will distill as it is formed.

-

The collected product can be further purified by washing with a dilute acid solution, followed by water, drying, and redistillation.

-

Protocol 2: Synthesis of 1,3-Difluoropropane from 1,3-Propanediol

This protocol provides a general method for the synthesis of 1,3-difluoropropane.[11]

-

Materials: 1,3-propanediol and a suitable fluorinating agent such as hydrofluoric acid with a catalyst (e.g., sulfuric acid).

-

Procedure:

-

Mix 1,3-propanediol with a catalyst like sulfuric acid and heat to form an intermediate ester.

-

React the ester with hydrofluoric acid under controlled conditions to yield 1,3-difluoropropane.[11]

-

The product is then purified, typically by distillation.

-

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and differentiation of the C3H6F2 isomers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for elucidating the structure of fluorinated compounds.

¹H NMR: The chemical shifts and coupling patterns in the proton NMR spectrum are highly informative. For example, the ¹H NMR spectrum of 2,2-difluoropropane is a simple triplet due to the coupling of the six equivalent protons to the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atoms. The large chemical shift range of ¹⁹F NMR minimizes signal overlap.

¹³C NMR: Carbon NMR, often with proton decoupling, reveals the number of unique carbon environments. The presence of fluorine atoms causes splitting of the carbon signals due to C-F coupling, which can be observed in proton-coupled ¹³C spectra or by using specific NMR techniques.

Table of Representative NMR Data

| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2,2-Difluoropropane | ¹H | 1.61 | Triplet | JHF = 17.76 |

| ¹⁹F | -85.04 (vs. CFCl₃) | Septet | JFH = 17.76 |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Fragmentation of 2,2-Difluoropropane: The mass spectrum of 2,2-difluoropropane shows a molecular ion peak at m/z 80.[12] Key fragments include:[12][13]

-

m/z 65: [M - CH₃]⁺ (base peak)

-

m/z 64: [M - F]⁺ or [M - H - CH₃]⁺

-

m/z 45: [CH₂F]⁺

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule, corresponding to its functional groups. The C-F bond stretching vibrations in difluoropropanes typically appear in the region of 1000-1200 cm⁻¹. FTIR spectra for 1,1-difluoropropane and 1,3-difluoropropane are available in spectral databases.[6][7][14]

Experimental and Logical Workflows

Isomer Identification Workflow

A systematic approach is crucial for the unambiguous identification of a specific C3H6F2 isomer. The following workflow outlines a logical sequence of analyses.

Caption: A logical workflow for the identification and characterization of C3H6F2 isomers.

General Synthesis Workflow

The synthesis of a target difluoropropane isomer typically follows a standardized workflow from precursor selection to final purification.

Caption: A general experimental workflow for the synthesis of difluoropropane isomers.

Conclusion

The four constitutional isomers of C3H6F2 provide a clear illustration of how the positional variation of substituents profoundly impacts molecular properties. A thorough understanding of their distinct physicochemical characteristics, synthetic routes, and spectroscopic signatures is essential for their effective utilization in drug discovery and materials science. This guide serves as a foundational resource for researchers, enabling the informed selection and application of these valuable fluorinated building blocks.

References

- 1. 2,2-Difluoropropane | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,1-Difluoropropane | CAS#:430-61-5 | Chemsrc [chemsrc.com]

- 9. Selectfluor - Wikipedia [en.wikipedia.org]

- 10. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Propane, 1,3-difluoro- | C3H6F2 | CID 68041 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis and Stereoisomers of 1,2-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereoisomers and conformational landscape of 1,2-difluoropropane. As a chiral molecule, this compound exists as a pair of enantiomers, each with a complex rotational profile governed by steric and electronic effects. This document outlines the principles of its stereochemistry, the relative stabilities of its conformers influenced by the gauche effect, and the standard experimental and computational methodologies employed for its analysis. Due to a scarcity of direct experimental literature for this compound, this guide draws upon established data from analogous fluorinated alkanes, such as 1,2-difluoroethane, to present a comprehensive theoretical framework. All quantitative data are summarized in structured tables, and key concepts are visualized using Graphviz diagrams.

Stereoisomerism in this compound

The molecular structure of this compound (CH₃-CHF-CH₂F) contains a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom (H), a fluorine atom (F), a methyl group (CH₃), and a fluoromethyl group (CH₂F). Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1,2-difluoropropane and (S)-1,2-difluoropropane based on the Cahn-Ingold-Prelog priority rules.

The relationship between these stereoisomers is fundamental to understanding their interaction with other chiral molecules, a critical consideration in drug development and materials science.

Conformational Analysis

Rotation around the C1-C2 single bond in this compound gives rise to various spatial arrangements of the atoms, known as conformations. The stability of these conformers is dictated by a combination of steric hindrance and stereoelectronic effects. For vicinal difluoroalkanes, the "gauche effect" is a dominant factor, where a gauche conformation is often more stable than the anti conformation, contrary to what would be expected from simple steric repulsion.[1][2] This phenomenon is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[3] This interaction is maximized in a gauche arrangement.

For this compound, we can analyze the conformations by considering Newman projections down the C1-C2 bond. There are three staggered conformers (generally energy minima) and three eclipsed conformers (energy maxima).

Staggered Conformers:

-

Anti Conformer: The two fluorine atoms are positioned at a 180° dihedral angle. This arrangement minimizes steric repulsion between the bulky fluorine atoms.

-

Gauche I (G1) Conformer: The fluorine on C1 is gauche to the fluorine on C2 and anti to the methyl group.

-

Gauche II (G2) Conformer: The fluorine on C1 is gauche to both the fluorine and the methyl group on C2.

Due to the gauche effect, it is anticipated that the gauche conformers, particularly G1, will be of comparable or even lower energy than the anti conformer. The G2 conformer is expected to be higher in energy due to steric repulsion between the fluorine atom and the methyl group.

Quantitative Conformational Data

| Parameter | Description | Estimated Value (kcal/mol) | Basis of Estimation |

| ΔE (Gauche - Anti) | Energy difference between the most stable gauche and anti conformers. | -0.5 to -1.0 | Based on computational studies of 1,2-difluoroethane, indicating a preference for the gauche conformer.[1] |

| Rotational Barrier (Gauche ↔ Anti) | The energy required to rotate from a gauche to an anti conformation. | 3.0 - 5.0 | Inferred from typical rotational barriers in substituted ethanes.[4] |

| Rotational Barrier (Eclipsed F/F) | The energy of the conformation where the two fluorine atoms are eclipsed. | ~5.1 | Based on computational data for 1,2-difluoroethane.[4] |

Table 1: Estimated Quantitative Conformational Data for this compound.

| Dihedral Angle | Conformer | Estimated Relative Energy (kcal/mol) |

| ~60° | Gauche I (G1) | 0 (most stable) |

| 180° | Anti | 0.5 - 1.0 |

| ~300° (-60°) | Gauche II (G2) | > 1.0 |

| 0° | Eclipsed (F/F) | ~5.1 |

| 120° | Eclipsed (F/CH₃) | > 4.0 |

| 240° | Eclipsed (F/H) | ~3.5 |

Table 2: Estimated Relative Energies of this compound Conformers.

Experimental and Computational Protocols

The structural and conformational properties of molecules like this compound are typically elucidated through a combination of experimental and computational techniques.

Experimental Protocols

a) Microwave (Rotational) Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase.[6] From these constants, precise molecular structures and geometric parameters can be derived.[7]

-

Sample Preparation: A sample of this compound is introduced into a high-vacuum chamber at low pressure to ensure molecules are in the gas phase and collision-free.

-

Instrumentation: A microwave spectrometer (e.g., a pulsed-jet Fourier transform microwave spectrometer) is used. The gas is expanded supersonically into the vacuum chamber, cooling the molecules to a very low rotational temperature.

-

Data Acquisition: Short pulses of microwave radiation are used to excite the molecules. The subsequent free induction decay is recorded and Fourier transformed to obtain the rotational spectrum.

-

Analysis: The frequencies of the rotational transitions are fitted to a Hamiltonian model to extract the rotational constants (A, B, C) for each conformer present in the gas-phase equilibrium. By analyzing the spectra of isotopically substituted species, a complete molecular structure can be determined.[8]

b) Gas-Phase Electron Diffraction (GED)

GED provides information about the radial distribution of atoms in a molecule, allowing for the determination of bond lengths, bond angles, and torsional angles.[9]

-

Sample Introduction: A gaseous beam of this compound is directed into the path of a high-energy electron beam.

-

Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is converted into a molecular scattering function. This function is then fit to a structural model of the molecule to refine the geometric parameters. GED is often used in conjunction with microwave spectroscopy data to provide a more robust structural determination.[10]

Computational Protocols

a) Ab Initio and Density Functional Theory (DFT) Calculations

These quantum mechanical methods are used to calculate the electronic structure of a molecule and predict its properties, including geometry, energy, and rotational barriers.[11]

-

Methodology Selection: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are used for high accuracy. DFT methods, such as B3LYP or M06-2X, offer a good balance of accuracy and computational cost.[5]

-

Basis Set Selection: A sufficiently large basis set, such as 6-311++G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ), is chosen to accurately describe the electronic distribution.

-

Geometry Optimization: The geometry of each conformer (gauche and anti) is optimized to find the lowest energy structure for that conformation.

-

Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by systematically varying the F-C-C-F dihedral angle and calculating the energy at each step, while allowing all other geometric parameters to relax.

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies for more accurate relative energy calculations.

Conclusion

This compound presents a rich stereochemical and conformational profile. Its chirality, arising from the C2 stereocenter, leads to (R) and (S) enantiomers. The rotational landscape about the C1-C2 bond is expected to be dominated by the gauche effect, a stabilizing hyperconjugative interaction that likely renders one or more gauche conformers more stable than the anti conformer. While direct experimental data for this compound remains elusive, a robust understanding of its properties can be achieved through the application of modern computational chemistry, guided by experimental data from analogous fluorinated alkanes. The methodologies of microwave spectroscopy and gas-phase electron diffraction, coupled with high-level ab initio and DFT calculations, provide the necessary tools for a comprehensive analysis, which is crucial for applications in medicinal chemistry and material science where molecular shape and electronic properties are paramount.

References

- 1. works.swarthmore.edu [works.swarthmore.edu]

- 2. Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rzepa.net [rzepa.net]

- 4. 1,2-difluoroethane [sas.upenn.edu]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Thermodynamic Properties of Gaseous 1,2-Difluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous 1,2-difluoropropane. Due to a notable scarcity of experimental data for this specific isomer, this document presents available computed data for this compound alongside detailed experimental data for its close isomer, 2,2-difluoropropane, to serve as a valuable point of comparison. The guide includes a summary of key thermodynamic parameters, descriptions of general experimental protocols for their determination, and a visualization of the relationships between molecular and thermodynamic properties. This document is intended to be a resource for researchers and professionals in chemistry and drug development requiring an understanding of the thermochemical behavior of fluorinated propanes.

Introduction

This compound (C₃H₆F₂) is a fluorinated hydrocarbon with potential applications in various fields, including as a refrigerant, solvent, or chemical intermediate. A thorough understanding of its thermodynamic properties in the gaseous state is crucial for process design, safety analysis, and computational modeling. However, a review of the current scientific literature reveals a significant lack of experimentally determined thermodynamic data for this compound. In contrast, its isomer, 2,2-difluoropropane, has been more extensively studied.

This guide aims to consolidate the available information on the thermodynamic properties of gaseous this compound, supplementing it with experimental data for 2,2-difluoropropane to provide context and a basis for estimation. The methodologies for determining these properties are also detailed to provide a complete picture for the scientific community.

Core Thermodynamic Properties

Quantitative thermodynamic data for gaseous this compound is limited to computed values. For a practical perspective, the experimental data for gaseous 2,2-difluoropropane is presented in parallel.

General and Physical Properties

The following table summarizes the basic physical and computed properties of this compound and the experimentally determined properties of 2,2-difluoropropane.

| Property | This compound | 2,2-Difluoropropane | Units | Reference(s) |

| Molecular Formula | C₃H₆F₂ | C₃H₆F₂ | - | [1] |

| Molecular Weight | 80.08 | 80.0765 | g/mol | [1][2] |

| CAS Registry Number | 62126-90-3 | 420-45-1 | - | [1][2] |

Enthalpy, Entropy, and Heat Capacity

The standard enthalpy of formation is a key measure of a molecule's stability. Entropy and heat capacity are fundamental for understanding the thermal behavior of a gas.

| Property | This compound (Computed) | 2,2-Difluoropropane (Experimental) | Units | Reference(s) |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | Data not available | -543 ± 13 | kJ/mol | [2][3] |

| Standard Molar Entropy (Gas, S°gas) | Data not available | Data available as a function of temperature and pressure | J/(mol·K) | [4] |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | Data available as a function of temperature | J/(mol·K) | [4] |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections describe generalized and widely accepted methodologies for determining the thermodynamic properties of volatile gaseous compounds, with examples drawn from studies on 2,2-difluoropropane.[5]

Determination of Enthalpy of Formation: Photoionization Mass Spectrometry

The standard enthalpy of formation of gaseous compounds like 2,2-difluoropropane has been determined using photoionization mass spectrometry.[5]

Generalized Protocol:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Photoionization: The sample is irradiated with a beam of monochromatic photons of known and tunable energy. The energy of the photons is gradually increased.

-

Ion Detection: When the photon energy is sufficient to ionize the molecule, the resulting ions are detected by a mass spectrometer. The appearance energy of the parent ion is measured.

-

Data Analysis: The appearance energy, combined with the known enthalpies of formation of the resulting fragments, is used to calculate the enthalpy of formation of the original molecule.

Determination of Heat Capacity: Calorimetry

The heat capacity of a gas can be measured at constant volume (Cv) or constant pressure (Cp) using calorimetry.[5]

Generalized Protocol for Constant Volume Heat Capacity (Cv):

-

Sample Confinement: A known mass of the gaseous compound is sealed in a rigid container of known volume (a bomb calorimeter).

-

Thermal Equilibration: The calorimeter is placed in a temperature-controlled bath until thermal equilibrium is reached.

-

Energy Input: A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the gas to rise.

-

Temperature Measurement: The change in temperature of the gas is precisely measured.

-

Calculation: The heat capacity at constant volume is calculated by dividing the heat supplied by the product of the mass of the gas and the change in temperature.

Visualization of Thermodynamic Relationships

The thermodynamic properties of a molecule are fundamentally linked to its structure and the resulting intermolecular forces. The following diagram illustrates this relationship.

Caption: Relationship between molecular characteristics and physical properties.

Conclusion

This technical guide has summarized the currently available thermodynamic data for gaseous this compound, highlighting the significant lack of experimental values. To provide a useful resource for the scientific community, this guide has presented computed data for this compound alongside experimentally determined data for its isomer, 2,2-difluoropropane. The inclusion of generalized experimental protocols and a visualization of the interplay between molecular and thermodynamic properties aims to facilitate a deeper understanding and encourage further research to fill the existing data gaps for this compound. Accurate experimental data is essential for the reliable design and modeling of chemical processes involving this compound.

References

An In-depth Technical Guide to the Potential Energy Surface of 1,2-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the potential energy surface (PES) of 1,2-difluoropropane, a chiral fluorinated alkane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, such as 1,2-difluoroethane and 1-fluoropropane, and established theoretical principles to predict its conformational landscape. It covers the theoretical underpinnings of its conformational preferences, detailed protocols for its computational and experimental investigation, and presents anticipated quantitative data in a structured format. The guide is intended to serve as a foundational resource for researchers interested in the stereochemical behavior of small, fluorinated molecules.

Introduction to the Potential Energy Surface

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry.[1][2] For a molecule like this compound (CH₃-CHF-CH₂F), the PES is a multidimensional surface where the coordinates represent bond lengths, bond angles, and dihedral angles. Minima on this surface correspond to stable conformers (rotational isomers), while saddle points represent the transition states for interconversion between these conformers. Understanding the PES is crucial for predicting molecular properties, reactivity, and interactions.

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). This chirality, combined with the presence of electronegative fluorine atoms, makes its conformational analysis particularly complex and interesting. The dominant interactions governing its PES are expected to be steric hindrance from the methyl group and stereoelectronic effects, most notably the gauche effect .

Theoretical Conformational Analysis

The conformational profile of this compound is primarily determined by rotation around the C1-C2 single bond. The key dihedral angle to consider is F-C1-C2-F. By analogy with simpler alkanes, we anticipate that staggered conformations will be energy minima, while eclipsed conformations will be energy maxima (rotational barriers).

The Gauche Effect

In simple alkanes, the anti conformation, where large substituents are 180° apart, is typically the most stable due to minimized steric repulsion. However, for molecules with vicinal electronegative substituents, such as 1,2-difluoroethane, the gauche conformation (substituents ~60° apart) is often more stable.[3][4] This phenomenon, known as the gauche effect, is primarily attributed to a stabilizing hyperconjugative interaction.[3][4] This interaction involves the donation of electron density from a C-H bonding orbital (σ) into an adjacent anti-periplanar C-F anti-bonding orbital (σ). This σ → σ donation is most effective in the gauche arrangement.

For this compound, this effect is expected to be a dominant factor, leading to a preference for conformers where the two fluorine atoms adopt a gauche relationship.

Predicted Stable Conformers

Considering rotation around the C1-C2 bond, we can predict several key staggered conformers. Let's denote the dihedral angle F(on C1)-C1-C2-F(on C2) as τ.

-

Gauche Conformers (g+ and g-) : These conformers have τ ≈ ±60°. The two fluorine atoms are gauche to each other, allowing for stabilizing hyperconjugative interactions. The methyl group will be anti to one of the atoms on C1 (either a fluorine or a hydrogen), leading to different gauche conformers. These are predicted to be the lowest energy conformers.

-

Anti Conformer (a) : This conformer has τ ≈ 180°. The fluorine atoms are anti-periplanar. While this arrangement minimizes dipole-dipole repulsion and some steric interactions between the fluorines, it lacks the stabilizing hyperconjugation of the gauche effect. It is therefore expected to be slightly higher in energy than the gauche conformers.

The interplay between the stabilizing gauche effect and the steric repulsion from the methyl group will determine the precise energy ordering and geometry of the stable conformers.

Quantitative Data (Predicted)

Disclaimer: The following data are estimates derived from chemical principles and data for analogous molecules. They are intended for illustrative purposes and require verification by dedicated computational or experimental studies.

| Conformer / Transition State | Dihedral Angle (F-C1-C2-F) | Description | Predicted Relative Energy (ΔE, kJ/mol) |

| Gauche 1 (g1) | ~60° | F atoms are gauche. Lowest energy conformer. | 0.0 (Reference) |

| Gauche 2 (g2) | ~-60° | Enantiomeric to g1. | 0.0 |

| Anti (a) | 180° | F atoms are anti. Higher energy due to lack of gauche effect. | 2.0 - 4.0 |

| Transition State 1 (TS1) | 0° | F atoms are eclipsed. High steric and torsional strain. | 15 - 20 |

| Transition State 2 (TS2) | 120° | F is eclipsed with H. Lower energy barrier. | 10 - 15 |

| Transition State 3 (TS3) | -120° | F is eclipsed with H. Mirror image of TS2. | 10 - 15 |

Experimental and Computational Protocols

Determining the PES of this compound requires a combination of high-level computational chemistry and gas-phase spectroscopy.

Computational Protocol: Ab Initio/DFT Calculations

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for mapping a molecule's PES without experimental input.[7][8] A typical workflow is as follows:

-

Initial Structure Generation : Generate initial 3D structures for various possible conformers of this compound.

-

Method Selection : Choose a suitable level of theory and basis set. For molecules of this type, Møller-Plesset perturbation theory (e.g., MP2) or DFT functionals (e.g., B3LYP) with a Pople-style basis set like 6-311+G(d,p) provide a good balance of accuracy and computational cost.[5]

-

Geometry Optimization : Perform full geometry optimization for each initial structure to locate the nearest energy minimum on the PES. This step identifies the stable conformers.

-

Frequency Analysis : Calculate the vibrational frequencies at each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.

-

PES Scan : To find the rotational barriers (transition states), perform a relaxed PES scan. This involves systematically varying the key dihedral angle (e.g., F-C1-C2-F) in small increments and optimizing the rest of the molecular geometry at each step. The maxima along this path correspond to the transition states.

-

Transition State Verification : The geometry at each energy maximum from the scan is then used as a starting point for a full transition state optimization. A subsequent frequency calculation should yield exactly one imaginary frequency, confirming it as a true saddle point.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of gas-phase molecules. From these constants, one can deduce accurate molecular structures and distinguish between different conformers.

-

Sample Preparation : The this compound sample is introduced into a high-vacuum chamber, typically as a dilute mixture in an inert carrier gas like neon or argon.

-

Supersonic Expansion : The gas mixture is expanded through a nozzle into the vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (~1-5 K), simplifying the resulting spectrum by populating only the lowest energy levels.

-

Microwave Excitation : The cooled molecules are irradiated with a short pulse of microwave radiation. Molecules with a dipole moment will absorb this radiation and be excited into a higher rotational state.

-

Signal Detection : After the pulse, the coherently rotating molecules emit a free induction decay (FID) signal at their characteristic rotational transition frequencies. This signal is detected by a sensitive antenna.

-

Data Analysis : The FID is converted from a time-domain to a frequency-domain signal via a Fourier transform, yielding the rotational spectrum. By fitting the observed transition frequencies to a Hamiltonian model, the rotational constants (A, B, C) for each conformer are determined. The relative intensities of the signals can be used to estimate the relative populations of the conformers in the jet, providing insight into their relative energies.

Because this compound is chiral, advanced techniques like microwave three-wave mixing can be employed to distinguish between the R and S enantiomers, a task not possible with conventional absorption spectroscopy.[9][10][11][12]

Key Conformational Relationships

The diagram below illustrates the key staggered conformers of this compound viewed down the C1-C2 bond (Newman projections). The interplay between the gauche effect and steric hindrance is visualized.

Conclusion and Outlook

The potential energy surface of this compound is predicted to be governed by a delicate balance between the stabilizing gauche effect and steric interactions involving the methyl group. The gauche conformers, where the two fluorine atoms are in proximity, are expected to be the global minima on the PES. This guide outlines the theoretical basis for these predictions and provides robust, generalized protocols for their verification using modern computational and experimental techniques.

For professionals in drug development, understanding how fluorination impacts molecular conformation is critical for designing molecules with specific shapes and properties. The principles discussed here, particularly the gauche effect, are broadly applicable to other fluorinated scaffolds. Future high-resolution microwave spectroscopy and high-level ab initio studies on this compound are necessary to provide definitive quantitative data and validate the predictions made in this guide.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. Gauche_effect [chemeurope.com]

- 5. works.swarthmore.edu [works.swarthmore.edu]

- 6. youtube.com [youtube.com]

- 7. High-dimensional ab initio potential energy surfaces for reaction dynamics calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Constructing multidimensional molecular potential energy surfaces from ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantiomer-specific detection of chiral molecules via microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

A Historical Overview of Fluorinated Propane Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the research and development of fluorinated propanes. From their initial synthesis in the early 20th century to their application as refrigerants and anesthetics, this document traces the key milestones in the field. It offers detailed experimental protocols from seminal papers, quantitative data on the physical properties of various fluorinated propane derivatives, and a look into their mechanisms of action in biological systems.

Early Synthesis and Characterization: The Pioneering Work of Henne and Colleagues

The systematic investigation of fluorinated propanes began in the 1930s, with the foundational work of Albert L. Henne and his collaborators. Their research, published in a series of papers in the Journal of the American Chemical Society, laid the groundwork for the synthesis and characterization of a wide range of these compounds. A key early publication in 1937 by Henne and Renoll described the preparation of several fluorinated derivatives of propane.[1] Later work by Henne and Waalkes in 1945 further expanded the library of these compounds and detailed their physical properties.

Key Synthetic Methodologies

The early syntheses of fluorinated propanes primarily relied on two main strategies:

-

Halogen Exchange (Halex) Reactions: This was the predominant method, involving the replacement of chlorine or bromine atoms with fluorine using reagents like antimony trifluoride (SbF₃), often with a pentavalent antimony salt as a catalyst, or anhydrous hydrogen fluoride (HF).

-

Direct Fluorination: While challenging due to the high reactivity of elemental fluorine, controlled direct fluorination was also explored.

Experimental Protocols from Historical Literature

The following are representative experimental protocols adapted from the work of Henne and his research group.

Protocol 1: Synthesis of 1,1,1-Trifluoropropane

This procedure is based on the multi-step synthesis described by Henne and Waalkes in 1945.

-

Starting Material: 1,1,2-trichloropropane.

-

Step 1: Dehydrochlorination. 1,1,2-trichloropropane is treated with an alcoholic solution of potassium hydroxide to yield 1,1-dichloro-1-propene.

-

Step 2: Hydrofluorination. The resulting 1,1-dichloro-1-propene is then heated with anhydrous hydrogen fluoride in a steel bomb at 100°C to produce a mixture of 1-chloro-1,1-difluoropropane and 1,1,1-trifluoropropane.

-

Step 3: Final Fluorination. The 1-chloro-1,1-difluoropropane is further fluorinated using antimony trifluoride (SbF₃) with antimony pentachloride (SbCl₅) as a catalyst to yield the final product, 1,1,1-trifluoropropane.

-

Purification: The product is purified by fractional distillation.

Protocol 2: Synthesis of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

A later adaptation of the halogen exchange method for preparing highly fluorinated propanes is outlined below.

-

Starting Material: Hexachloropropane.

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF).

-

Catalyst: A chromium-based catalyst or antimony pentachloride.

-

Procedure: Hexachloropropane is reacted with anhydrous HF in the vapor phase over a heated catalyst bed. The reaction is typically carried out in a corrosion-resistant reactor at elevated temperatures. The reaction proceeds in a step-wise manner, replacing chlorine atoms with fluorine.

-

Work-up and Purification: The product stream is passed through scrubbers to remove acidic byproducts like HCl and unreacted HF. The desired 1,1,1,3,3,3-hexafluoropropane is then isolated and purified by distillation.

Physical Properties of Fluorinated Propanes

The systematic fluorination of propane leads to a wide range of compounds with varying physical properties. The early work by Henne and his team meticulously documented these properties.

| Compound Name | Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |

| 1-Fluoropropane | CH₃CH₂CH₂F | -2.5 | 0.796 | 1.3255 |

| 2-Fluoropropane | CH₃CHFCH₃ | -10.5 | 0.789 | 1.3210 |

| 1,1-Difluoropropane | CH₃CH₂CHF₂ | -0.5 | 0.908 | 1.3090 |

| 1,1,1-Trifluoropropane | CH₃CH₂CF₃ | -1.1 | 1.189 | 1.2895 |

| 1,1,1,2,2-Pentafluoropropane | CH₃CF₂CF₃ | -15.2 | 1.490 | 1.2750 |

| 1,1,1,3,3-Pentafluoropropane | CF₃CH₂CHF₂ | 15 | 1.389 | 1.2830 |

| 1,1,1,2,3,3-Hexafluoropropane | CHF₂CF₂CHF₂ | 6.5 | 1.520 | 1.2800 |

| 1,1,1,3,3,3-Hexafluoropropane | CF₃CH₂CF₃ | -1.1 | 1.371 | 1.2730 |

Note: The data presented in this table is a compilation from various sources, with the foundational work of Henne and colleagues being a primary reference.

Biological Applications: Fluorinated Propanes as Inhalation Anesthetics

A significant application of fluorinated propanes and their derivatives has been in the field of medicine as inhalation anesthetics. The introduction of fluorine atoms into hydrocarbon structures was found to decrease flammability and, in many cases, confer desirable anesthetic properties.

Historical Context

The search for safer, non-flammable anesthetics in the mid-20th century led researchers to explore fluorinated compounds. While early research focused on a range of fluorinated hydrocarbons, certain fluorinated propane derivatives showed promise. This line of research eventually led to the development of modern volatile anesthetics like isoflurane, desflurane, and sevoflurane, which are fluorinated ethers but share a common heritage with the early work on fluorinated alkanes.

Mechanism of Anesthetic Action

The precise mechanism by which volatile anesthetics induce a state of general anesthesia is complex and not fully elucidated. However, it is widely accepted that they act on specific ion channels in the central nervous system. The primary targets are inhibitory GABA-A (γ-aminobutyric acid type A) receptors and excitatory NMDA (N-methyl-D-aspartate) receptors.

Fluorinated anesthetics enhance the function of GABA-A receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.

Caption: Potentiation of GABA-A receptor by fluorinated anesthetics.

The binding of a fluorinated anesthetic to an allosteric site on the GABA-A receptor increases the receptor's sensitivity to GABA. This leads to a greater influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. The overall effect is enhanced neuronal inhibition, contributing to the sedative and hypnotic effects of the anesthetic.

In addition to potentiating inhibitory channels, fluorinated anesthetics also suppress excitatory neurotransmission by inhibiting NMDA receptors. These receptors are critical for synaptic plasticity and memory formation.

References

An In-depth Technical Guide to the Gauche Effect in Vicinal Difluoroalkanes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The gauche effect in vicinal (1,2-) difluoroalkanes describes the energetic preference for the gauche conformer, where the fluorine atoms are in proximity (approx. 60° dihedral angle), over the sterically less hindered anti conformer (180° dihedral angle). This counterintuitive phenomenon is primarily driven by stabilizing stereoelectronic interactions, specifically hyperconjugation. Understanding and harnessing this effect provides a powerful tool for conformational control in molecular design, with significant implications for medicinal chemistry and drug development. This guide details the theoretical underpinnings of the gauche effect, presents key quantitative data, outlines experimental and computational methodologies for its study, and explores its application in controlling molecular shape and function.

Theoretical Basis of the Gauche Effect

The preference for the gauche conformation in 1,2-difluoroethane and related structures defies simple steric repulsion models, which would favor the anti conformation where the bulky fluorine atoms are furthest apart. The stability of the gauche rotamer is primarily explained by a stereoelectronic phenomenon known as hyperconjugation.

Hyperconjugation Model

The dominant explanation for the gauche effect is the stabilizing interaction between the bonding orbital of a carbon-hydrogen bond (σ C-H) and the antibonding orbital of an adjacent, anti-periplanar carbon-fluorine bond (σ* C-F).[1][2] In the gauche conformation, a σ C-H orbital on one carbon is perfectly aligned to be anti-periplanar to the C-F bond on the neighboring carbon, allowing for efficient orbital overlap and electron density donation.[1] This delocalization of electron density from the filled σ C-H orbital to the low-lying, empty σ* C-F orbital stabilizes the overall system.[3][4]

Due to the high electronegativity of fluorine, the C-F bond is highly polarized, making the σ* C-F orbital a particularly good electron acceptor.[1] Conversely, the σ C-H bond is a better electron donor than the σ C-F bond.[1] The gauche arrangement maximizes the interaction between the best donor (σ C-H) and the best acceptor (σ* C-F), leading to a net stabilization that overcomes the inherent steric and electrostatic repulsion between the fluorine atoms.[4][5]

Alternative and Complementary Models

While hyperconjugation is the most widely accepted model, other factors contribute to the conformational preference:

-

Bent Bonds: Due to fluorine's high electronegativity, the C-F bonds have increased p-orbital character, causing electron density to build up outside the direct C-C axis. In a gauche conformation, this shift can reduce orbital overlap repulsion and partially compensate for steric strain.[1]

-

Electrostatic Interactions: Though classical dipole-dipole models would predict repulsion between the C-F bonds, more sophisticated analyses using Interacting Quantum Atoms (IQA) suggest that stabilizing 1,3 electrostatic interactions between a fluorine atom and the opposite carbon atom (C-F•••C) contribute significantly to the gauche preference.[6]

Conformational Analysis of 1,2-Difluoroethane

1,2-difluoroethane (DFE) is the archetypal molecule for studying the gauche effect. Experimental and computational studies consistently show that the gauche conformer is more stable than the anti conformer.[7][8] The F-C-C-F dihedral angle in the gauche conformer is experimentally determined to be around 70-73°, a deviation from the ideal 60° due to a balance of maximizing hyperconjugation while minimizing steric repulsion.[8][9][10]

Quantitative Conformational Data

The energy difference between the gauche and anti conformers is subtle but significant. The following tables summarize key quantitative data from various studies.

Table 1: Conformational Energy of 1,2-Difluoroethane (ΔE = E_anti - E_gauche)

| Method | ΔE (kcal/mol) | Phase | Reference |

| Microwave Spectroscopy | 0.69 ± 0.11 | Gas | [8] |

| Infrared Spectroscopy | 0.8 | Gas | [9] |

| DFT (B3LYP/6-311+G(d,p)) | 0.8 | Gas (Calc.) | [9] |

| IQA Analysis | 1.0 (4.2 kJ/mol) | Gas (Calc.) | [6] |

Table 2: Geometric Parameters of 1,2-Difluoroethane Conformers

| Parameter | Gauche Conformer | Anti Conformer | Method | Reference |

| F-C-C-F Dihedral Angle | ~72° | 180° | Electron Diffraction | [8] |

| C-C Bond Length | 1.50 Å | 1.514 Å | In silico | [1] |

| C-C-F Bond Angle | ~112.2° | ~109° | In silico | [1] |

Methodologies for Studying the Gauche Effect

The characterization of the gauche effect relies on a synergistic combination of experimental spectroscopy and computational chemistry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying conformations in solution. Vicinal coupling constants (³J) are highly sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus equation.

-

Protocol:

-

Sample Preparation: The synthesized vicinal difluoroalkane is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11][12]

-

Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] ¹H-{¹⁹F} decoupling experiments may be used to simplify spectra.

-

Spectral Analysis: The spectra, which are often complex second-order systems (e.g., AA'XX'), are analyzed using simulation software to extract precise values for vicinal ³J_HH and ³J_HF coupling constants.[11][13]

-

Interpretation: The magnitude of the coupling constants is related to the dihedral angle. For example, a large ³J_HH value (~10-14 Hz) typically indicates an anti-periplanar relationship between the protons, whereas a small value (~1-4 Hz) indicates a gauche relationship. By comparing experimental J-values with those predicted for pure anti or gauche conformers, the population distribution of the rotamers in solution can be determined.[12][14]

-

Table 3: Representative Vicinal Coupling Constants (Hz) in Difluoroalkanes

| Coupling Type | Dihedral Angle | Typical Value (Hz) |

| ³J_HH | ~180° (anti) | 10 - 14 |

| ³J_HH | ~60° (gauche) | 1 - 4 |

| ³J_HF | ~180° (anti) | 30 - 50 |

| ³J_HF | ~60° (gauche) | 0 - 15 |

Computational Protocols

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis: Computational methods are essential for calculating the energies of different conformers and dissecting the underlying electronic interactions.

-

Protocol:

-

Conformational Search: A systematic search of the potential energy surface is performed to identify all stable conformers (rotamers).

-

Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its energy is calculated using a suitable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).[9][12] Solvation can be modeled using continuum models like SMD or PCM to simulate solution-phase behavior.[3]

-

NBO Analysis: Following geometry optimization, an NBO analysis is performed. This method localizes orbitals into bonding, antibonding, and lone-pair orbitals. It calculates the second-order perturbation energy (E2) for all possible donor-acceptor interactions. A large E2 value for a σ(C-H) → σ*(C-F) interaction provides direct quantitative evidence for stabilizing hyperconjugation.[4][10]

-

Implications for Substituted Difluoroalkanes and Drug Design

The true power of the gauche effect emerges when designing more complex molecules. The stereochemistry of the vicinal difluoro moiety dictates the overall molecular shape.

-

threo-Diastereomers: In a threo-difluoroalkane, the preference for a gauche F-C-C-F arrangement forces the rest of the carbon backbone into an extended, anti or zigzag conformation. This makes the threo-difluoro motif an effective bioisostere for an E-alkene.[12][14]

-

erythro-Diastereomers: In an erythro-difluoroalkane, the same gauche preference induces a "bend" or "kink" in the carbon chain.[12][14] This allows the erythro-motif to mimic a Z-alkene or to constrain a molecule into a specific folded conformation.

This conformational control is highly valuable in drug development:

-

Receptor Binding: By locking the linker region of a drug molecule into a specific shape (extended or bent), the binding affinity and selectivity for a target protein can be significantly enhanced. This has been demonstrated in histone deacetylase (HDAC) inhibitors, where threo-difluorination led to an extended conformation that improved potency.[12][14]

-

Modulating Physicochemical Properties: Replacing an alkene with a saturated vicinal difluoride can improve metabolic stability (by removing a site of oxidation) and aqueous solubility, as demonstrated in an analog of piperine.[15]

-

Peptide Mimetics: The defined conformations induced by erythro or threo difluorosuccinic acid cores have been used to create peptide mimics with predictable secondary structures.[16]

Synthetic Strategies

The deliberate synthesis of vicinal difluoroalkanes, particularly in a stereoselective manner, is a synthetic challenge. Key methods include:

-

From Alkenes: Direct difluorination of alkenes using reagents like Selectfluor or catalysts developed by Gilmour and others.[17]

-

From Epoxides: A practical and diastereoselective method developed by Schlosser involves the ring-opening of cis- or trans-epoxides to afford threo- or erythro-fluorohydrins, respectively, followed by nucleophilic fluorination of the alcohol.[11][16]

-

From Dihydroxylation: Sharpless asymmetric dihydroxylation of an alkene, followed by conversion of the diol to a cyclic sulfate and subsequent ring-opening with a fluoride source, provides a stepwise route to fluorohydrins and ultimately vicinal difluorides.[15]

Conclusion